2-(Benzofuran-5-YL)ethanol
Description
Historical Context and Discovery of Benzofuran (B130515) Compounds
The study of benzofuran and its derivatives dates back to the 19th century. The parent compound, benzofuran, was first synthesized by the English chemist William Henry Perkin in 1870. smolecule.com Early investigations into furan (B31954) chemistry, such as the discovery of pyromucic acid (2-furoic acid) in 1780, laid the groundwork for understanding these related heterocyclic systems. researchgate.net The initial synthesis of the benzofuran ring system was reported in the early 20th century, sparking decades of research into its properties and applications. enovationchem.com The natural occurrence of benzofuran derivatives in a variety of plants, particularly in the family Moraceae, has been a significant driver for their study. smolecule.com These naturally occurring compounds provided the initial impetus for chemists to explore the synthesis and properties of this heterocyclic ring, a pursuit that has continued to expand over the subsequent decades.
Importance of the Benzofuran Heterocycle in Contemporary Chemical Research
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science due to its presence in a vast number of biologically active natural products and synthetic compounds. enovationchem.comnih.gov Its unique, planar, and unsaturated structure, featuring an oxygen atom within the furan ring, influences the molecule's electronic distribution and makes it a versatile building block for creating complex molecules. enovationchem.com
Benzofuran derivatives are the subject of extensive global research, demonstrating a wide array of pharmacological properties. niscpr.res.inrsc.org The significance of this heterocycle is underscored by its incorporation into numerous clinically used drugs, such as the antiarrhythmic agent amiodarone. rsc.org Researchers are continually exploring novel synthetic routes to access functionalized benzofurans, as these compounds are key to expanding the drug-like chemical space. niscpr.res.innih.gov The ability of the benzofuran core to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, contributes to its value as a pharmacophore in drug design. niscpr.res.in This has led to the development of benzofuran-containing compounds with a broad spectrum of biological activities. rsc.orgchemicalbook.comnih.gov
Overview of 2-(Benzofuran-5-YL)ethanol as a Benzofuran Scaffold for Academic Inquiry
This compound is a specific derivative of the benzofuran core that serves as a valuable intermediate in chemical synthesis. Its structure consists of the benzofuran ring system with an ethanol (B145695) group attached at the 5-position. This bifunctional nature—a hydroxyl group and the benzofuran nucleus—makes it a useful building block for creating more complex molecules.
While extensive research on this compound itself is not widely published, its role as a research chemical is established, and it is available commercially for synthetic applications. enovationchem.com Its structural analogue, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, is utilized as an intermediate in the synthesis of other compounds, highlighting the utility of the 5-yl-ethanol side chain in synthetic transformations. The synthesis of this dihydro-analogue from 2,3-dihydro-5-benzofuranacetic acid using a borane-tetrahydrofuran (B86392) complex has been documented.
The primary value of this compound in academic inquiry lies in its potential as a starting material. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the benzofuran moiety to larger molecular frameworks. This allows researchers to systematically explore how the benzofuran scaffold influences the properties of a target molecule.
Table 1: Physicochemical Properties of this compound and a Related Isomer This table is interactive. You can sort the data by clicking on the column headers.
| Property | This compound | 2-(Benzofuran-3-YL)ethanol |
|---|---|---|
| CAS Number | 1000548-28-6 enovationchem.com | 75611-06-2 mdpi.com |
| Molecular Formula | C₁₀H₁₀O₂ enovationchem.com | C₁₀H₁₀O₂ mdpi.com |
| Molecular Weight | 162.19 g/mol | 162.18 g/mol mdpi.com |
| Structure | OCCc1ccc2c(c1)cco2 enovationchem.com | c1ccc2c(c1)c(co2)CCO mdpi.com |
Scope and Research Focus on this compound and its Structural Analogues in Chemical Science
The research focus in the broader field of benzofuran chemistry involves the synthesis and evaluation of a wide range of structural analogues to probe structure-activity relationships. While direct studies on this compound are limited, the extensive research on other benzofuran derivatives provides insight into the potential avenues of investigation for this scaffold.
Chemical science research focuses on several key areas of modification of the benzofuran core:
Substitution at Various Ring Positions: Researchers actively synthesize derivatives with substituents at different positions on both the furan and benzene (B151609) rings to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 2-aryl-5-(benzofuran-2-yl)-thiazolo[3,2-b] smolecule.comenovationchem.comchemicalbook.comtriazoles demonstrates the elaboration from the 2-position of the benzofuran ring.
Functional Group Transformation: The ethanol side chain of this compound is a prime site for functional group interconversion. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified to produce a range of derivatives.
Hybrid Molecule Synthesis: A significant trend in medicinal chemistry is the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically important heterocycles, such as pyrazole (B372694) or thiazolidinone. nih.gov This approach aims to develop compounds with novel or enhanced biological activities. For example, various benzofuran-pyrazole hybrids have been synthesized and studied. nih.gov
The table below presents examples of synthetic transformations involving the benzofuran scaffold, illustrating the types of structural analogues being explored in academic research.
Table 2: Examples of Synthetic Reactions for Benzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Starting Material | Reagents | Product | Research Focus |
|---|---|---|---|
| 2-Acetylbenzofuran | Substituted Aldehydes | Chalcones | Synthesis of intermediates for further cyclization |
| Chalcones | Nitromethane | Michael Adducts (1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones) | Creation of nitro-derivatives |
| Chalcones | Thiosemicarbazide | Dihydropyrazole-1-carbothioamides | Synthesis of pyrazoline-containing hybrids |
The ultimate goal of these research endeavors is to develop new molecules with tailored properties for applications in fields ranging from medicine to materials science. The compound this compound represents a fundamental building block that can be elaborated upon to contribute to this ongoing scientific exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMMVORZGKYTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000548-28-6 | |
| Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 2 Benzofuran 5 Yl Ethanol and Its Derivatives
Retrosynthetic Analysis of the 2-(Benzofuran-5-YL)ethanol Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the ethanol (B145695) side chain. This primary disconnection points to a key intermediate, a 5-substituted benzofuran (B130515) with a two-carbon electrophilic or nucleophilic synthon. The most common precursor is 5-acetylbenzofuran, which can be readily reduced to the target alcohol. Alternatively, 5-formylbenzofuran could be a starting point, undergoing a Grignard reaction with a methylmagnesium halide followed by reduction.
Further disconnection of the benzofuran ring itself reveals two principal strategies for its formation. One approach involves the formation of the C-O bond, typically through an intramolecular cyclization of a suitably substituted phenol (B47542). A second major pathway relies on the formation of a C-C bond, often facilitated by transition metal-catalyzed cross-coupling reactions. These fundamental disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.
Classical and Modern Approaches to Benzofuran Core Synthesis
The construction of the benzofuran nucleus is a cornerstone of many synthetic endeavors. Over the years, a multitude of methods have been developed, ranging from classical intramolecular cyclization reactions to modern transition metal-catalyzed cross-coupling strategies. In recent times, the principles of green chemistry have also begun to influence the design of these synthetic routes.
Intramolecular Cyclization Reactions for Benzofuran Ring Formation
Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of the benzofuran ring system. These reactions typically involve the formation of the C-O bond of the furan (B31954) ring from a pre-functionalized phenolic precursor. A variety of substrates and reaction conditions can be utilized to effect this transformation.
One common approach involves the cyclization of o-alkynylphenols. This can be achieved through base-mediated process or under the influence of various catalysts. For instance, potassium tert-butoxide can promote the intramolecular cyclization of o-bromobenzylketones to afford substituted benzofurans. Lewis acids, such as boron trifluoride diethyl etherate, can also facilitate domino reactions involving propargylation followed by intramolecular cyclization to yield benzofuran derivatives.
Another classical method is the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) to form a coumarin, which can then be converted to a benzofuran derivative. While historically significant, this method has been largely superseded by more efficient and versatile modern techniques.
| Cyclization Strategy | Precursor Type | Reagents/Conditions | Outcome |
| Base-promoted cyclization | o-bromobenzylketones | Potassium t-butoxide, DMF | Substituted benzofurans |
| Lewis acid-catalyzed domino reaction | 2,4-diyn-1-ols and dicarbonyl compounds | Boron trifluoride diethyl etherate, K2CO3 | Benzofuran derivatives |
| Dehydrogenative cyclization | Benzothiophene derivatives | Copper catalyst, Cs2CO3, pyridine (B92270) | Thiophene-substituted benzofurans |
Transition Metal-Catalyzed Coupling Reactions for Benzofuran Scaffolds
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, copper, rhodium, gold, and ruthenium catalysts are all employed to facilitate the construction of the benzofuran core through various cross-coupling and annulation reactions. These methods often offer high efficiency, functional group tolerance, and regioselectivity.
Palladium-catalyzed reactions are among the most widely used. The Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a robust method for synthesizing benzofuran derivatives. nih.gov Palladium acetate, in conjunction with a suitable ligand, can catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov
Copper-catalyzed reactions also play a significant role. Copper iodide can catalyze the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov Copper-promoted intramolecular O-arylation of 2-halobenzyl 2-hydroxyphenyl ketones provides a route to dibenzo[b,f]oxepinones, which can be precursors to benzofuran structures.
Rhodium, Gold, and Ruthenium catalysis have also been successfully applied. Rhodium catalysts can mediate the transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative to form C4-substituted benzofurans. acs.org Gold catalysts can promote the cyclization of alkynyl esters and quinols. nih.gov Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by aerobic annulation offers another pathway to benzofuran derivatives. nih.gov
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | Sonogashira coupling/cyclization | Terminal alkynes, iodophenols | High efficiency, good functional group tolerance |
| Copper | One-pot multicomponent reaction | o-hydroxy aldehydes, amines, alkynes | Environmentally benign options available |
| Rhodium | C-H activation/annulation | Substituted benzamides, vinylene carbonate | Access to specifically substituted benzofurans |
| Gold | Cyclization | Alkynyl esters, quinols | Mild reaction conditions |
| Ruthenium | C-H alkenylation/annulation | m-hydroxybenzoic acids, alkynes | Aerobic oxidation |
Green Chemistry Principles in Benzofuran Synthesis
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are increasingly being incorporated into the synthesis of benzofurans. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported as an eco-friendly medium for the copper-iodide catalyzed one-pot synthesis of benzofuran derivatives. nih.gov These solvents are biodegradable, have low toxicity, and can often enhance reaction rates.
Microwave-assisted synthesis has also emerged as a greener alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The development of catalyst-free reactions, such as the visible-light-mediated cyclization of 1,6-enynes and bromomalonates, further contributes to the atom economy and sustainability of benzofuran synthesis.
Advanced Synthetic Routes to this compound
The synthesis of this compound can be achieved through various advanced synthetic routes, which often involve the initial construction of a functionalized 5-substituted benzofuran followed by the elaboration of the ethanol side chain.
A common strategy involves the synthesis of 5-acetylbenzofuran as a key intermediate. This can be prepared through several methods, including the Friedel-Crafts acylation of benzofuran. Once obtained, the 5-acetyl group can be reduced to the corresponding ethanol using a variety of reducing agents, such as sodium borohydride (B1222165).
Alternatively, a two-carbon side chain can be introduced onto a pre-existing 5-substituted benzofuran. For example, 5-bromobenzofuran (B130475) can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon nucleophile, such as vinyltributyltin, followed by hydroboration-oxidation to yield the desired ethanol.
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure chiral alcohols is of great importance in medicinal chemistry. While specific methods for the stereoselective synthesis of this compound are not extensively reported, general strategies for the asymmetric reduction of ketones can be applied.
One promising approach is the use of biocatalysis. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been successfully employed for the highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent enantiomeric excess. This methodology, which operates under mild, aqueous conditions, represents a green and efficient route to chiral benzofuran-containing alcohols. While this has been demonstrated for the 2-substituted isomer, similar enzymatic systems could potentially be adapted for the reduction of 5-acetylbenzofuran to produce chiral this compound.
Asymmetric transfer hydrogenation and asymmetric hydrogenation using chiral transition metal catalysts are other powerful tools for the enantioselective reduction of ketones. Chiral ruthenium and rhodium complexes, in particular, have been widely used for this purpose and could be applied to the synthesis of enantiopure this compound from 5-acetylbenzofuran.
Functional Group Interconversions for Introducing the Ethanol Moiety at the C-5 Position
The introduction of a 2-hydroxyethyl (ethanol) group at the C-5 position of the benzofuran nucleus is a key synthetic challenge that can be addressed through various functional group interconversion strategies. These methods typically involve the transformation of a pre-existing functional group at the C-5 position into the desired ethanol side chain. The choice of precursor is critical and often dictates the required reagents and reaction conditions.
Common precursors for this transformation include benzofuran-5-carboxylic acids, their corresponding esters, and 5-acetylbenzofuran. The reduction of these carbonyl-containing groups is the most direct approach.
Reduction of Carboxylic Acid and Ester Derivatives: A reliable method involves the reduction of a benzofuran-5-carboxylic acid or its ester, such as ethyl benzofuran-5-carboxylate. Powerful reducing agents, typically metal hydrides, are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing both carboxylic acids and esters to primary alcohols. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
For instance, the conversion of ethyl benzofuran-5-acetate to this compound would proceed via the reduction of the ester functional group.
Table 1: Representative Conditions for Reduction of C-5 Carbonyl Precursors
| Precursor | Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Benzofuran-5-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | THF | 0 °C to reflux | This compound |
| Ethyl benzofuran-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Reflux | This compound |
| 5-Acetylbenzofuran | Sodium borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temp. | 1-(Benzofuran-5-yl)ethanol* |
| 5-Acetylbenzofuran | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | Room temp., pressure | 1-(Benzofuran-5-yl)ethanol* |
*Note: Reduction of a ketone (5-acetylbenzofuran) yields the secondary alcohol, 1-(benzofuran-5-yl)ethanol, an isomer of the target compound. To obtain the primary alcohol, a two-carbon homologation of a benzofuran-5-carbaldehyde would be necessary, for example, through a Wittig reaction followed by hydroboration-oxidation.
Reduction of Ketones: While the reduction of 5-acetylbenzofuran with a milder reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation yields the secondary alcohol 1-(benzofuran-5-yl)ethanol, this pathway is significant. nih.govresearchgate.net It highlights that reduction of a carbonyl group on the benzofuran core is a viable strategy that does not compromise the heterocyclic ring system. nih.govresearchgate.net The asymmetric bioreduction of the isomeric 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high yield and enantiomeric excess, demonstrating the compatibility of the benzofuran scaffold with biocatalytic reductions. nih.gov
Derivatization and Functionalization Strategies for this compound Analogues
Once synthesized, this compound serves as a versatile platform for the development of diverse analogues. Functionalization can be targeted at either the ethanol side chain or the benzofuran core itself.
Modifications of the Ethanol Side Chain
The primary alcohol of the ethanol moiety is a prime site for a variety of chemical modifications, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.
Oxidation: The hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant. Milder, selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in Swern or Dess-Martin periodinane oxidations will convert the primary alcohol to 2-(benzofuran-5-yl)acetaldehyde. Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will result in the formation of benzofuran-5-yl-acetic acid. epo.org
Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their more reactive derivatives (e.g., acyl chlorides, anhydrides) to form a wide range of esters. This reaction is often catalyzed by a strong acid (Fischer esterification) or carried out in the presence of a base like pyridine when using acyl chlorides. researchgate.net
Etherification, typically achieved via the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. mdpi.com
Table 2: Examples of Ethanol Side Chain Modifications
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Mild Oxidation | PCC, CH₂Cl₂ | Aldehyde |
| Strong Oxidation | KMnO₄, H₃O⁺ | Carboxylic Acid |
| Esterification | Acetic anhydride, Pyridine | Acetate Ester |
| Etherification | 1. NaH, THF; 2. Methyl Iodide | Methyl Ether |
| Tosylation | TsCl, Pyridine | Tosylate |
Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting tosylate or mesylate is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of nucleophiles, such as azides, cyanides, and halides, in place of the original hydroxyl group.
Electrophilic and Nucleophilic Substitutions on the Benzofuran Core
The aromatic benzofuran core can also be functionalized, primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the fused furan ring and the C-5 ethanol side chain.
Electrophilic Aromatic Substitution (EAS): The benzofuran ring system is generally activated towards electrophilic attack due to the electron-donating nature of the heterocyclic oxygen atom. wikipedia.orgresearchgate.net The 5-alkyl substituent is an activating, ortho-, para-directing group. wikipedia.org The combined directing effects of the furan oxygen (directing to C-2 and C-4) and the C-5 alkyl group (directing to C-4 and C-6) make the C-4 and C-6 positions the most probable sites for electrophilic substitution on the benzene (B151609) portion of the core. The C-2 position on the furan ring is also highly activated. researchgate.net
Standard EAS reactions can be applied to generate substituted analogues:
Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), is expected to introduce a halogen at the C-4 or C-6 position. Studies on the bromination of benzofuran derivatives confirm the ring's susceptibility to halogenation. rsc.orgjst.go.jp
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (—NO₂), a versatile functional group that can be further reduced to an amine. uomustansiriyah.edu.iq
Friedel-Crafts Reactions: Acylation (using an acyl chloride and AlCl₃) or alkylation (using an alkyl halide and AlCl₃) can introduce new carbon-carbon bonds at the activated C-4 and C-6 positions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the unsubstituted benzofuran core of this compound is generally not feasible. uomustansiriyah.edu.iq Such reactions require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring towards nucleophilic attack. uomustansiriyah.edu.iq Therefore, to achieve nucleophilic substitution, the benzofuran core would first need to be appropriately functionalized, for example, through the introduction of a nitro group via electrophilic nitration, followed by other transformations to install a leaving group at an activated position.
Structural Characterization and Spectroscopic Analysis Methodologies for 2 Benzofuran 5 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule of 2-(Benzofuran-5-YL)ethanol.
Chemical Shift (δ) : The position of a signal in the ¹H NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. For this compound, the aromatic protons on the benzofuran (B130515) ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the furan (B31954) ring (H-2 and H-3) would have distinct chemical shifts. The methylene (B1212753) protons (-CH₂-) of the ethanol (B145695) side chain would appear at different shifts; the one closer to the aromatic ring (-Ar-CH₂-) would be expected around 2.9 ppm, while the one adjacent to the hydroxyl group (-CH₂-OH) would be found around 3.9 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, and its position can vary depending on the solvent and concentration.
Integration : The area under each signal is proportional to the number of protons it represents. This would confirm the presence of the correct number of protons in each part of the molecule.
Spin-Spin Splitting (Coupling) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons. For the ethanol side chain, the two methylene groups would likely appear as triplets, as each is adjacent to the other. The aromatic protons would exhibit a more complex splitting pattern based on their ortho, meta, and para relationships.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Furan) | ~7.6 | d | ~2.2 |
| H-3 (Furan) | ~6.7 | d | ~2.2 |
| H-4 (Benzene) | ~7.5 | d | ~8.5 |
| H-6 (Benzene) | ~7.2 | dd | ~8.5, 1.8 |
| H-7 (Benzene) | ~7.4 | d | ~1.8 |
| -CH₂-Ar | ~2.9 | t | ~6.5 |
| -CH₂-OH | ~3.9 | t | ~6.5 |
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Chemical Shift (δ) : The chemical shifts of the carbon signals indicate their chemical environment. The aromatic and furan carbons would resonate in the downfield region (100-160 ppm). The carbon of the methylene group attached to the aromatic ring would appear around 39 ppm, while the carbon bearing the hydroxyl group would be further downfield, around 62 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 |
| C-3 | ~106 |
| C-3a | ~128 |
| C-4 | ~123 |
| C-5 | ~135 |
| C-6 | ~120 |
| C-7 | ~111 |
| C-7a | ~155 |
| -CH₂-Ar | ~39 |
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For this compound, it would show a cross-peak between the two methylene groups of the ethanol side chain, confirming their connectivity. It would also help to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, correlations from the methylene protons (-Ar-CH₂-) to the aromatic carbons C-4, C-5, and C-6 would confirm the attachment point of the ethanol side chain to the benzofuran ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Furthermore, by analyzing the fragmentation pattern, one can gain insights into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the ethanol side chain or cleavage of the bond between the two methylene groups. The most stable fragment is often the benzofuranylmethyl cation, which would result from benzylic cleavage.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]+ | C₁₀H₁₀O₂ | 162.0681 |
| [M+H]+ | C₁₀H₁₁O₂ | 163.0754 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands:
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.
C-H Stretch (Aromatic) : Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic and furan rings.
C-H Stretch (Aliphatic) : Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be due to the C-H stretching of the methylene groups in the ethanol side chain.
C=C Stretch (Aromatic) : Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bonds within the aromatic ring.
C-O Stretch : A strong band in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching vibration of the primary alcohol. The C-O-C stretching of the furan ether would also appear in this region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| C-O (Alcohol) | Stretch | ~1050 | Strong |
X-ray Diffraction Studies for Crystalline Solid-State Structure Determination and Conformational Analysis
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. This analysis would confirm the connectivity established by NMR and provide insight into the molecule's preferred conformation in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing. To date, no public records of a crystal structure determination for this compound are available.
Advanced Chromatographic Techniques for Compound Purity Assessment and Separation of Isomers
The synthesis of this compound and its derivatives can often lead to the formation of impurities and positional isomers. Advanced chromatographic techniques are essential for assessing the purity of the final product and for the separation of these closely related compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For benzofuran derivatives, both normal-phase and reversed-phase HPLC can be employed.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the separation of moderately polar to nonpolar compounds. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Positional isomers of 2-(Benzofuran-YL)ethanol can often be separated due to subtle differences in their polarity and interaction with the stationary phase. nih.gov
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). NP-HPLC can be particularly effective for the separation of isomers where differences in polarity are more pronounced.
Gas Chromatography (GC): Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture.
Capillary GC: The use of high-resolution capillary columns is crucial for the separation of closely related isomers of benzofuran derivatives. The choice of the stationary phase is critical and can range from nonpolar (e.g., polydimethylsiloxane) to polar (e.g., polyethylene (B3416737) glycol), depending on the specific isomers to be separated. nih.gov
Derivatization: To improve the volatility and thermal stability of this compound and its derivatives, they can be derivatized prior to GC analysis. For instance, the hydroxyl group can be converted to a silyl (B83357) ether or an ester.
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It combines some of the best features of both gas and liquid chromatography. SFC can be particularly advantageous for the separation of thermally labile or non-volatile isomers that are difficult to analyze by GC. Chiral stationary phases can also be used in SFC for the separation of enantiomers.
The selection of the appropriate chromatographic technique and conditions is crucial for achieving the desired separation and purity assessment of this compound and its isomers. Method development often involves optimizing parameters such as the stationary phase, mobile phase composition, temperature, and flow rate.
Chemical Biology and Mechanistic Investigations of 2 Benzofuran 5 Yl Ethanol Derivatives
Exploration of Molecular Interactions with Defined Biological Targets
The biological activity of 2-(benzofuran-5-yl)ethanol derivatives is underpinned by their specific interactions with a range of biological targets, including enzymes, receptors, and nucleic acids. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of new, more potent, and selective compounds.
Benzofuran (B130515) derivatives have been identified as potent modulators of various enzymes, acting as both inhibitors and activators. A notable area of investigation has been their role as dual inhibitors of phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical enzymes in cancer progression. For instance, a series of novel benzofuran derivatives demonstrated significant inhibitory activity against both PI3K and VEGFR-2. One particularly potent compound, referred to as compound 8 in a study, exhibited IC50 values of 2.21 nM and 68 nM for PI3K and VEGFR-2, respectively. This dual inhibition highlights the potential of these derivatives in targeting multiple signaling pathways involved in tumorigenesis.
In addition to inhibition, certain benzofuran derivatives have been shown to activate enzymes. A notable example is the activation of glucokinase (GK), a key regulator of glucose homeostasis. The activation of GK by small molecules is a promising therapeutic strategy for type 2 diabetes. Benzofuran derivatives have been explored as glucokinase activators, with the aim of enhancing glucose-dependent insulin (B600854) secretion and hepatic glucose utilization.
Furthermore, computational and biochemical studies have been employed to explore the structural modifications of benzofuran derivatives to optimize their inhibitory activity and selectivity for enzymes such as butyrylcholinesterase.
Table 1: Enzyme Modulation by Benzofuran Derivatives
| Compound/Derivative Class | Target Enzyme | Activity | IC50/EC50 |
| Benzofuran derivative (Compound 8) | PI3K | Inhibition | 2.21 nM |
| Benzofuran derivative (Compound 8) | VEGFR-2 | Inhibition | 68 nM |
| Benzofuran derivatives | Glucokinase | Activation | Not Specified |
| 2-phenylbenzofuran (B156813) compounds | Butyrylcholinesterase | Inhibition | Not Specified |
Derivatives of this compound have been extensively investigated as ligands for various receptors, with a particular focus on the histamine (B1213489) H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of neurological and cognitive disorders.
Several novel series of benzofuran derivatives have been synthesized and shown to possess high affinity for the human and rat H3 receptors, acting as potent antagonists. For example, the compound 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (designated as 7h in a study) demonstrated exceptional binding potency with a human Ki of 0.05 nM and a rat Ki of 0.11 nM. Another compound, A-688057, also displayed high affinity for the H3 receptor with a Ki of 1.5 nM. These compounds have shown efficacy in animal models of attention and cognition. The structure-activity relationship (SAR) studies of these series have provided valuable insights into the structural requirements for high-affinity binding to the H3 receptor.
Table 2: Histamine H3 Receptor Binding Affinities of Benzofuran Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Species |
| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) | Histamine H3 | 0.05 nM | Human |
| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) | Histamine H3 | 0.11 nM | Rat |
| A-688057 | Histamine H3 | 1.5 nM | Not Specified |
The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to significant biological effects, including anticancer activity. Benzofuran derivatives have been shown to interact with DNA, although the specific binding affinities and modes of interaction are still under investigation.
Studies have demonstrated that certain benzofuran derivatives can bind to DNA and inhibit its cleavage by restriction enzymes. In one such study, the incubation of test benzofuran compounds with plasmid DNA resulted in the partial inhibition of its digestion by the BamH1 restriction enzyme, suggesting a direct interaction with the DNA molecule. The observed inhibition was weaker than that of the known DNA intercalator daunorubicin, indicating a different or less potent binding mechanism. The presence of undigested plasmid DNA suggests that these benzofuran derivatives may intercalate into the DNA double helix or bind through other modes.
Furthermore, some l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives have been reported to exhibit genotoxic effects, which implies an interaction with DNA that leads to damage.
While these studies confirm the interaction of certain benzofuran derivatives with DNA, quantitative binding affinity data, such as binding constants (Kb) or dissociation constants (Kd), for this compound derivatives are not yet widely available. Further biophysical studies are required to fully characterize the thermodynamics and kinetics of these interactions.
In Vitro Mechanistic Studies of Molecular Processes
In vitro studies have been instrumental in dissecting the molecular mechanisms through which this compound derivatives exert their biological effects. These studies have focused on their interactions with specific proteins and their ability to modulate key signaling pathways.
The interaction of benzofuran derivatives with proteins can lead to significant conformational changes, thereby altering the protein's function. A key example is the interaction of certain benzofuran derivatives with tubulin, the protein subunit of microtubules. Microtubules are dynamic structures essential for cell division, making them a prime target for anticancer drugs.
A novel class of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives has been shown to inhibit tubulin polymerization. One of the most potent compounds in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, was found to interact strongly with tubulin by binding to the colchicine (B1669291) site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2–M phase and subsequent apoptosis.
In addition to tubulin, the interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA), has been investigated. These studies have shown that benzofuran derivatives can bind to BSA and induce conformational changes. For example, the binding of a 4-nitrophenyl-functionalized benzofuran derivative (BF1) to BSA led to an increase in the β-sheet content of the protein and enhanced its thermal stability. In contrast, a related benzodifuran derivative (BDF1) caused only minor structural changes and did not lead to thermal stabilization. These findings highlight how subtle structural variations in benzofuran derivatives can lead to distinct effects on protein conformation.
Table 3: Protein-Ligand Interactions of Benzofuran Derivatives
| Benzofuran Derivative | Target Protein | Observed Effect |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Tubulin | Inhibition of polymerization, binding to colchicine site |
| 4-nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Increased β-sheet content, thermal stabilization |
| 4-nitrophenyl-functionalized benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | Minor secondary structure changes, no thermal stabilization |
As introduced in section 4.1.1, a significant mechanism of action for certain benzofuran derivatives is the modulation of intracellular signaling pathways critical for cell growth, proliferation, and survival. A prime example is the dual inhibition of the PI3K and VEGFR-2 pathways.
The PI3K pathway is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. The simultaneous inhibition of both PI3K and VEGFR-2 by a single compound represents a powerful strategy to combat cancer through multiple mechanisms.
A newly synthesized series of benzofuran derivatives has demonstrated this dual inhibitory capability. Compound 8 from this series was shown to potently inhibit both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of PI3K and VEGFR-2, providing a structural basis for their inhibitory activity. The ability of these benzofuran derivatives to modulate these key signaling pathways underscores their potential as anticancer agents.
Structure-Activity Relationship (SAR) Studies within the this compound Scaffold
The biological activity of benzofuran derivatives can be significantly altered by the introduction of various substituents at different positions on the core structure. mdpi.com These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by a biological target.
Research on related benzofuran structures provides valuable insights into how these principles might apply to the this compound scaffold. For instance, studies on benzofuran derivatives designed to promote osteoblast differentiation have shown that the nature of substituents on the benzofuran ring is a key determinant of activity. In one study, the introduction of a 5-chloro substituent on a benzofuran core resulted in a 1.8-fold enhancement of osteoblastogenic activity compared to the unsubstituted parent compound. This suggests that an electron-withdrawing group at this position, which is analogous to the point of attachment for the ethanol (B145695) group in this compound, can be beneficial for target interaction. Conversely, placing a bulkier methyl group at the 2-position diminished activity, indicating potential steric hindrance at the target binding site. jst.go.jp
In the context of anticancer activity, halogenation has been a consistently effective strategy for enhancing the potency of benzofuran derivatives. The addition of bromine, chlorine, or fluorine atoms can lead to the formation of halogen bonds, which are favorable interactions with nucleophilic sites on a target protein, thereby improving binding affinity. nih.gov The position of the halogen is also critical. For example, a study on 2,7-diyl diethanone derivatives of 3-methyl-benzofuran demonstrated that bromination of the methyl group at the 3-position resulted in a compound with potent cytotoxic activity against leukemia cell lines (K562 and HL60), while showing no toxicity to normal cells. nih.gov This highlights the importance of positional isomerism in determining both efficacy and selectivity.
The substitution pattern on aroyl groups attached to the C-2 position of the benzofuran ring has also been shown to influence bioactivity. In a series of 2-aroyl-benzofuran derivatives, the number and position of methoxy (B1213986) groups on the phenyl ring had a significant impact on antiproliferative activity and selectivity against different cancer cell lines. mdpi.com These findings underscore that modifications distant from the ethanol side chain of the this compound scaffold can still profoundly affect target engagement.
The data from these related studies suggest that a systematic exploration of substituents on the benzofuran ring of this compound is a viable strategy for lead optimization. Key modifications could include the introduction of small, electron-withdrawing groups at positions 3, 4, 6, or 7, and exploring the impact of various substitution patterns on appended aromatic rings if the ethanol side chain is further derivatized.
| Core Scaffold | Substituent | Position | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Benzofuran | -Cl | 5 | 1.8-fold increase in osteoblastogenic activity | jst.go.jp |
| Benzofuran | -CH₃ | 2 | 2-fold decrease in osteoblastogenic activity | jst.go.jp |
| 3-methyl-1-benzofuran-2,7-diyl | -Br (on 3-methyl group) | 3 | Significant cytotoxic activity against leukemia cells (IC₅₀ = 0.1-5 µM) | nih.gov |
| 2-aroylbenzofuran | -OCH₃ | Phenyl ring at C-2 | Modulated antiproliferative activity and selectivity | mdpi.com |
The majority of natural products are chiral, and their biological activities are often dependent on their specific three-dimensional structure. nih.gov The this compound scaffold contains a chiral center at the carbon atom of the ethanol chain that bears the hydroxyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(Benzofuran-5-YL)ethanol and (S)-2-(Benzofuran-5-YL)ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. sfasu.edu
While specific studies on the separated enantiomers of this compound are not widely reported, research on its close positional isomer, 1-(benzofuran-2-yl)ethanol, provides compelling evidence for the importance of stereochemistry in this class of compounds. In one investigation, the asymmetric bioreduction of a precursor ketone was used to produce the enantiopure (S)-1-(benzofuran-2-yl)ethanol. nih.gov A separate study focused on the antimicrobial properties of this compound and found that the S-enantiomer (referred to as S-BMA) exhibited clear, dose-dependent inhibition of yeast growth. sfasu.edu In contrast, the precursor ketone showed no such activity. The study also noted that a racemic mixture of R- and S-isomers appeared to have less potent antimicrobial activity than the pure S-isomer, directly illustrating the influence of stereochemistry on the biological profile. sfasu.edu
Further supporting this principle, a study on benzofuranone derivatives isolated from a marine-derived fungus identified enantiomeric pairs of a compound that exhibited potent antioxidant activity. nih.gov The distinct biological activities observed for different stereoisomers in these related benzofuran structures strongly suggest that the stereochemistry at the ethanol side chain of this compound would be a critical determinant of its interaction with biological targets. One enantiomer may fit optimally into a chiral binding pocket of a receptor or enzyme, leading to a stronger and more effective biological response, while the other may bind less effectively or not at all. nih.gov Therefore, the evaluation of the individual enantiomers of this compound derivatives is an essential step in any drug discovery program based on this scaffold.
| Compound | Stereoisomer | Biological Activity Noted | Key Finding | Reference |
|---|---|---|---|---|
| 1-(Benzofuran-2-yl)ethanol (BMA) | S-enantiomer | Antimicrobial (yeast growth inhibition) | The pure S-isomer demonstrated clear, dose-dependent antimicrobial effects. | sfasu.edu |
| 1-(Benzofuran-2-yl)ethanol (BMA) | Racemic Mixture (R/S) | Antimicrobial | Initial studies indicated less potent activity compared to the pure S-isomer. | sfasu.edu |
| Benzofuranone derivative | Enantiomeric pair | Antioxidant | Isolated enantiomers showed potent DPPH radical scavenging activity. | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
2-(Benzofuran-5-YL)ethanol as a Precursor in Asymmetric Synthesis of Complex Molecules
Optically active alcohols are highly valuable chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The asymmetric reduction of corresponding ketones is a primary method for producing such chiral alcohols. While specific studies detailing the asymmetric synthesis of chiral derivatives directly from this compound are not extensively documented, the principles are well-established through studies of its isomers, such as 1-(benzofuran-2-yl)ethanone.
For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone using whole-cell biocatalysts like Lactobacillus paracasei has been shown to produce (S)-1-(benzofuran-2-yl)ethanol with exceptional stereoselectivity (>99.9% enantiomeric excess) and high yield (92%). nih.govresearchgate.net This "green chemistry" approach highlights the potential for creating chiral synthons from benzofuran (B130515) precursors. nih.gov
This established methodology suggests a clear pathway for the application of this compound's corresponding ketone, 2-(benzofuran-5-yl)acetaldehyde or a related methyl ketone, as a substrate for asymmetric synthesis. The resulting chiral this compound derivative could then serve as a valuable precursor for complex molecules where the stereochemistry of the side chain is crucial for biological activity or material function. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions.
Table 1: Asymmetric Synthesis of Chiral Benzofuran Alcohols
| Precursor Ketone | Biocatalyst / Method | Chiral Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | (S)-1-(Benzofuran-2-yl)ethanol | >99.9% | 92% | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Development of Novel Heterocyclic Scaffolds Incorporating the Benzofuran Moiety for Synthetic Applications
The benzofuran core is a foundational element for constructing more elaborate heterocyclic systems with diverse pharmacological properties. researchgate.netmdpi.com Synthetic chemists frequently use functionalized benzofurans as starting points for annulation, cyclization, and coupling reactions to build fused-ring systems or multi-heterocycle molecules. nih.govmdpi.com
While direct use of this compound in these syntheses is not prominent in the literature, its structure is amenable to such transformations. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate or halide). These transformations would generate reactive intermediates poised for participation in a variety of cyclization strategies.
For example, a common strategy involves the reaction of a functionalized benzofuran with a binucleophile to construct a new ring. Derivatives of this compound could be used to synthesize novel benzofuran-fused systems, such as:
Benzofuran-fused Pyridines or Pyrimidines: By converting the ethanol (B145695) to an amino group or a related nitrogen-containing functionality.
Benzofuran-fused Thiazoles or Oxazoles: By transforming the ethanol side chain into an α-haloketone and reacting it with thioamides or amides.
Macrocyclic Structures: The ethanol side chain provides a flexible linker that could be used in ring-closing metathesis or other macrocyclization reactions to create complex architectures.
The synthesis of hybrid molecules containing benzofuran linked to other pharmacologically important heterocycles like pyrazole (B372694) and thiazolidin-4-one has been demonstrated as a successful strategy for developing compounds with potential medicinal applications. mdpi.com The ethanol moiety of this compound offers a convenient handle for linking to such heterocyclic units.
Role in the Total Synthesis of Natural Product Analogs with Benzofuran Core Structures
Benzofuran and its derivatives are integral components of numerous naturally occurring compounds, including lignans, neolignans, and other secondary metabolites. rsc.org The total synthesis of these complex molecules often relies on the early introduction of a correctly substituted benzofuran core. rsc.org
The structure of this compound makes it an intriguing starting material for the synthesis of analogs of natural products that feature substitution on the benzene (B151609) ring of the benzofuran system. A notable example is demethoxy-egonol, a natural product with a 5-(3-hydroxypropyl) side chain on the benzofuran ring. rsc.org The ethyl alcohol side chain of this compound could be extended through standard organic transformations (e.g., conversion to a halide followed by cyanide displacement and reduction) to mimic the side chain of such natural products.
Furthermore, many natural products feature a 2-arylbenzofuran structure. rsc.org Synthetic strategies often involve the coupling of a substituted phenol (B47542) with an alkyne. rsc.org A 4-substituted phenol derived from this compound could undergo such coupling reactions, allowing the ethanol-containing side chain to be incorporated into a wide variety of natural product-like structures. This approach provides a pathway to generate novel analogs for structure-activity relationship (SAR) studies, potentially leading to compounds with enhanced or modified biological activity.
Table 2: Examples of Natural Products with Substituted Benzofuran Cores
| Natural Product | Key Structural Feature | Potential Synthetic Relevance | Reference |
|---|---|---|---|
| Demethoxy-egonol | 5-(3-Hydroxypropyl)-2-arylbenzofuran | Side-chain homologation from this compound | rsc.org |
| Stemofuran A | 2-Aryl-5-hydroxybenzofuran derivative | Functional group interconversion of the 5-position side chain | rsc.org |
This table is interactive. Click on the headers to sort.
Exploration of this compound Derivatives in Optoelectronic Materials and Fluorescent Probes
The rigid, planar, and aromatic nature of the benzofuran ring system makes it an attractive scaffold for the development of organic materials with interesting photophysical properties. researchgate.net Benzofuran derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
The development of fluorescent probes for biological imaging is another area where benzofuran derivatives have shown promise. nih.gov The fluorescence properties of these molecules can be finely tuned by the introduction of electron-donating and electron-withdrawing groups onto the benzofuran scaffold. nih.gov A computational study on 2-(5-formylbenzofuran-2-yl)acetamide demonstrated that substituents on the benzofuran ring significantly influence the linear and nonlinear optical properties. nih.gov This highlights the importance of substitution patterns in designing effective fluorescent markers.
This compound is a prime candidate for derivatization to create novel fluorescent probes and optoelectronic materials. The hydroxyl group can be used as a reactive handle to attach various functional moieties:
Fluorophores and Chromophores: The ethanol group can be esterified or etherified to link the benzofuran core to other aromatic systems, thereby extending the π-conjugation and shifting the absorption and emission wavelengths.
Bioconjugation Sites: The alcohol can be converted into an amine, carboxylic acid, or alkyne, providing a site for covalent attachment to biomolecules like proteins or nucleic acids, as demonstrated with related benzofuran aldehydes that react with lysine (B10760008) residues. nih.gov
Solubilizing Groups: Attaching polar groups (e.g., polyethylene (B3416737) glycol) to the ethanol side chain can improve the aqueous solubility of the probes, which is crucial for biological applications.
The 5-position of the benzofuran ring provides a site for electronic modification that is electronically communicated throughout the aromatic system, making derivatives of this compound promising targets for the rational design of new functional materials.
Future Directions and Emerging Research Areas for 2 Benzofuran 5 Yl Ethanol Chemistry
Innovations in Sustainable and Catalytic Methodologies for Benzofuran (B130515) Synthesis
The synthesis of the benzofuran nucleus is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods remains a significant driver of innovation. thieme.debenthamdirect.com Modern synthetic chemistry is increasingly focused on "green" principles, emphasizing the use of sustainable materials, reducing waste, and employing catalytic rather than stoichiometric reagents. benthamdirect.comjbiochemtech.com
Recent advancements have seen a surge in the use of various transition metal catalysts—including palladium, copper, nickel, and ruthenium—to facilitate the construction of the benzofuran ring with high yields and selectivity. nih.govthieme.de For instance, palladium-catalyzed reactions, such as intramolecular Heck reactions, are well-known for their efficacy in forming the C-O bond to close the furan (B31954) ring. nih.govrsc.org Copper-catalyzed methods are also prevalent, often used in coupling and cyclization reactions, and are valued for being more economical. nih.govnih.gov Researchers have reported one-pot syntheses using copper catalysts that combine multiple steps, thereby increasing efficiency. nih.gov Nickel catalysts are also gaining traction as a cost-effective alternative for facilitating intramolecular nucleophilic additions to form benzofuran derivatives. acs.orgthieme.de
A significant trend is the development of methodologies that reduce reliance on harsh solvents and reagents. This includes the use of eco-friendly deep eutectic solvents (DES) and even catalyst-free electrochemical methods performed in aqueous solutions. nih.govjbiochemtech.com These approaches not only align with the principles of green chemistry but also offer novel pathways to functionalized benzofurans that may have been difficult to access through traditional means. benthamdirect.comtandfonline.com The development of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic routes. divyarasayan.org
| Catalyst System | Starting Materials | Key Features | Yields |
| Copper Iodide (CuI) in Deep Eutectic Solvent (DES) | o-Hydroxy aldehydes, amines, substituted alkynes | Green, environmentally benign, one-pot synthesis. nih.gov | Good to excellent (70–91%). acs.org |
| Nickel(II) Triflate (Ni(OTf)₂) with 1,10-phenanthroline | Substrates requiring intramolecular nucleophilic addition | Provides activation energy for nucleophilic addition; versatile. nih.govthieme.de | Moderate to good. thieme.de |
| Palladium Acetate (Pd(OAc)₂) with bpy ligand | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Tandem reaction for synthesis of benzoyl-substituted benzofurans. nih.gov | Not specified. |
| Ruthenium (Cationic Ru-H complex) | Phenols, 1,2-diols | Dehydrative C-H alkylation followed by annulation; water is the only byproduct. divyarasayan.org | Good (70-94%). divyarasayan.org |
| Electrochemical Synthesis (Catalyst-free) | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, barbituric acids | Fast, simple, green method in aqueous phosphate (B84403) buffer. jbiochemtech.com | Good. jbiochemtech.com |
Table 1: Overview of recent innovative and sustainable methodologies for benzofuran synthesis.
Integration of Artificial Intelligence and Machine Learning for De Novo Design of Benzofuran Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. youtube.com For benzofuran chemistry, these computational tools offer unprecedented opportunities for de novo design, allowing for the creation of novel molecular structures with optimized, pre-defined properties. ethz.chresearchgate.net
Advanced Chemical Biology Approaches for Uncovering Novel Molecular Targets and Mechanisms
While many benzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, their precise molecular targets and mechanisms of action are often not fully understood. rsc.orgmdpi.comresearchgate.net Advanced chemical biology provides a powerful toolkit to bridge this gap, enabling the identification of direct binding partners and the elucidation of downstream cellular effects. mdpi.com
One key strategy involves the design and synthesis of chemical probes based on the 2-(Benzofuran-5-YL)ethanol scaffold. These probes are typically modified with a reactive group or a tag (like biotin (B1667282) or a fluorescent dye) that allows for the covalent labeling or pull-down of interacting proteins from cell lysates. Subsequent analysis using mass spectrometry can then identify the specific protein targets. This approach is crucial for validating therapeutic hypotheses and understanding potential off-target effects.
Moreover, techniques such as thermal proteome profiling (TPP) and chemoproteomics can provide unbiased, system-wide insights into the molecular interactions of a benzofuran derivative within the complex cellular environment. By understanding which proteins a compound like this compound or its analogs interact with, researchers can uncover novel therapeutic applications and gain a deeper understanding of the compound's biological function. mdpi.com This knowledge is essential for the rational design of next-generation benzofuran derivatives with improved efficacy and safety profiles. taylorandfrancis.com
Development of High-Throughput Screening Platforms for Benzofuran Scaffold Exploration
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify "hits" with a desired biological activity. nih.govthermofisher.com The development of robust and efficient HTS platforms is critical for exploring the vast chemical space of benzofuran derivatives and unlocking their full therapeutic potential. nih.gov
The process begins with the creation of diverse chemical libraries centered around the benzofuran scaffold. diva-portal.orgscilit.com These libraries can be assembled through diversity-oriented synthesis, which aims to generate a wide range of structurally distinct molecules from a common set of starting materials. diva-portal.org Commercial vendors also offer large, diverse collections of small molecules that can be screened for initial hits. stanford.edu
A successful HTS campaign relies on a sensitive, specific, and scalable biological assay. For instance, a cell-based luciferase reporter assay was used to screen approximately 300,000 compounds, which led to the identification of a novel class of benzofuran-based inhibitors of the Hepatitis C Virus (HCV). nih.gov Subsequent optimization of the initial hits from this screen resulted in compounds with potent anti-HCV activity (EC₅₀ < 100 nM) and low cytotoxicity. nih.gov This example highlights the power of HTS to uncover new therapeutic applications for the benzofuran scaffold. Future efforts will likely focus on developing more sophisticated HTS assays, such as those using high-content imaging or phenotypic screening, to identify benzofuran derivatives that modulate complex cellular processes relevant to diseases like cancer or neurodegeneration. nih.govmdpi.com
| HTS Campaign Parameter | Details |
| Objective | Identify inhibitors of Hepatitis C Virus (HCV) replication. nih.gov |
| Screening Platform | Cell-based HCV luciferase reporter assay. nih.gov |
| Compound Library Size | ~300,000 diverse small molecules. nih.gov |
| Identified Scaffold | A novel benzofuran compound class. nih.gov |
| Outcome of Optimization | Identification of exemplars with potent inhibition (EC₅₀ < 100 nM), low cytotoxicity (CC₅₀ > 25 µM), and high selectivity (>371-fold). nih.gov |
Table 2: Example of a High-Throughput Screening (HTS) campaign for the exploration of the benzofuran scaffold.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(benzofuran-5-yl)ethanol, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, coupling benzofuran-5-boronic acid pinacol ester (CAS 519054-55-8) with ethylene oxide derivatives under Suzuki-Miyaura conditions yields the target molecule. Optimization involves controlling temperature (60–80°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How should researchers address challenges in characterizing benzofuran derivatives using NMR spectroscopy?
Methodological Answer: For this compound, ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are standard. However, adjacent electronegative groups (e.g., hydroxyl or boronate esters) can cause signal broadening. In cases involving boron-containing intermediates (e.g., pinacol boronate esters), the quadrupolar relaxation effect of ¹⁰B/¹¹B may obscure signals for carbons directly bonded to boron. Use high-field NMR (≥400 MHz) and decoupling techniques to mitigate this .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer: Combine HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95%) with mass spectrometry (ESI-MS or GC-MS) for molecular ion confirmation ([M+H]+ expected at m/z 177.1). X-ray crystallography (using SHELX-97 or ORTEP-III for structure visualization) is recommended for absolute configuration determination if crystalline derivatives are obtainable.
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for benzofuran-based intermediates?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational modes, aiding in assignments where experimental data conflict. For example, discrepancies in ¹³C NMR signals near the benzofuran oxygen can be resolved by comparing computed vs. observed shifts, accounting for solvent effects via the COSMO model .
Q. What strategies improve yield in multi-step syntheses involving this compound as a precursor?
Methodological Answer: Use protecting groups (e.g., TMS for hydroxyl moieties) to prevent side reactions during subsequent steps. For example, in synthesizing T-1095A (CAS 209746-56-5), selective protection of the ethanol side chain with tert-butyldimethylsilyl chloride (TBDMSCl) before glycosylation steps increases overall yield by 20–30% . Monitor intermediates via TLC and adjust stoichiometry dynamically.
Q. How can researchers address low reproducibility in catalytic asymmetric reactions involving benzofuran derivatives?
Methodological Answer: Ensure rigorous exclusion of moisture and oxygen (Schlenk techniques) when using chiral catalysts (e.g., BINOL-derived phosphines). For enantioselective reductions of ketone intermediates, screen solvents (e.g., toluene vs. dichloromethane) and additives (e.g., molecular sieves) to stabilize transition states. Cross-validate results with circular dichroism (CD) or chiral HPLC .
Q. What experimental approaches are effective in studying the reactivity of this compound under radical conditions?
Methodological Answer: Employ single-electron transfer (SET) initiators like AIBN or photoredox catalysts (e.g., Ru(bpy)₃²⁺) to generate benzofuran-derived radicals. Use EPR spectroscopy to detect radical intermediates and trapping agents (TEMPO) to confirm their presence. For example, radical addition to α,β-unsaturated carbonyls proceeds efficiently under blue LED irradiation (450 nm) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data for benzofuran-containing compounds?
Methodological Answer: Re-refine X-ray data using SHELXL with updated scattering factors and anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX to model disorder. Cross-check with spectroscopic data (e.g., compare C=O bond lengths in XRD with IR carbonyl stretches) to validate structural assignments .
Q. Why might biological activity assays for this compound derivatives show high variability across studies?
Methodological Answer: Differences in cell permeability (logP) and metabolic stability (e.g., CYP450-mediated oxidation of the ethanol side chain) are common culprits. Standardize assay conditions by pre-incubating compounds with liver microsomes to assess metabolic liability. Use deuterated analogs (e.g., replacing hydroxyl hydrogens with deuterium) to prolong half-life in vitro .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
